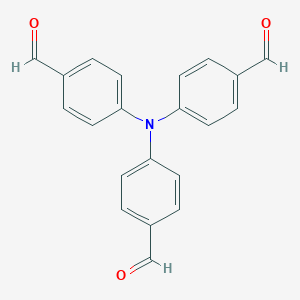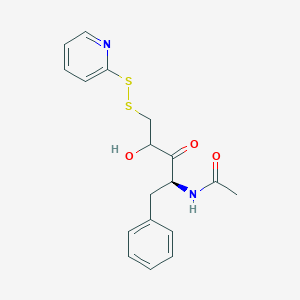
Butílico (3E)-hex-3-enoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (3E)-hex-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. Butyl (3E)-hex-3-enoate is specifically known for its fruity aroma, making it a valuable component in the flavor and fragrance industry.
Aplicaciones Científicas De Investigación
Butyl (3E)-hex-3-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mecanismo De Acción
Target of Action
Butyl (3E)-hex-3-enoate, as a derivative of butyl, is a four-carbon alkyl radical or substituent group . The primary targets of butyl compounds can vary depending on the specific compound and its structure.
Mode of Action
For instance, some butyl compounds have been found to inhibit acetyl coenzyme-A carboxylase, a pivotal enzyme in plant fatty acid biosynthesis .
Biochemical Pathways
For example, some butyl compounds have been found to affect the synthesis of fatty acids
Pharmacokinetics
The pharmacokinetics of butyl compounds can be influenced by various factors, including the specific structure of the compound, the route of administration, and the individual’s physiological condition .
Result of Action
For instance, some butyl compounds have been found to inhibit the activity of certain enzymes, leading to changes in cellular metabolism .
Action Environment
The action, efficacy, and stability of Butyl (3E)-hex-3-enoate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can affect the action of butyl compounds . .
Análisis Bioquímico
Biochemical Properties
It is speculated that it may interact with various enzymes, proteins, and other biomolecules, influencing their function and participating in biochemical reactions .
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl (3E)-hex-3-enoate can be synthesized through the esterification reaction between butanol and hex-3-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C4H9OH+C6H10O2→C10H18O2+H2O
Industrial Production Methods: In industrial settings, the production of butyl (3E)-hex-3-enoate often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: Butyl (3E)-hex-3-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Butyl hex-3-en-1-ol.
Substitution: Amides, esters with different alcohol groups.
Comparación Con Compuestos Similares
Butyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Hexyl acetate: Similar in structure but with a hexyl group instead of a butyl group, also used in flavors and fragrances.
Ethyl (3E)-hex-3-enoate: Similar ester with an ethyl group, used in the flavor industry.
Uniqueness: Butyl (3E)-hex-3-enoate is unique due to its specific combination of a butyl group and a hex-3-enoate moiety, which imparts a distinct aroma profile. Its double bond at the 3-position also allows for unique chemical reactivity compared to saturated esters.
Propiedades
IUPAC Name |
butyl hex-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKZOAYDHBSAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC=CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)











